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Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, widely recognized

as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic

properties to drug candidates.[1] Within this class, chiral substituted morpholines serve as

invaluable building blocks for creating stereochemically defined molecules that can interact with

biological targets with high specificity. This guide provides a comprehensive technical overview

of (4-Methylmorpholin-3-yl)methanol, a key chiral intermediate. We will dissect its molecular

structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its

structural elucidation through predicted spectroscopic signatures and discuss its strategic

application in the design and development of novel therapeutics, particularly for central nervous

system (CNS) disorders.[1]

Molecular Structure and Chemical Identity
(4-Methylmorpholin-3-yl)methanol is a chiral secondary alcohol derivative of N-

methylmorpholine. The core of the molecule is a saturated six-membered morpholine ring,

containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. A methyl

group is attached to the nitrogen atom (N4), and a hydroxymethyl group (-CH2OH) is attached

to the carbon atom at position 3 (C3). The C3 carbon is a stereocenter, meaning the molecule
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exists as two distinct enantiomers: (R)-(4-methylmorpholin-3-yl)methanol and (S)-(4-
methylmorpholin-3-yl)methanol.

The specific stereochemistry is critical in drug development, as enantiomers often exhibit

significantly different pharmacological activities and metabolic profiles.[2]

2D Chemical Structure:

Figure 1: 2D Representation of (4-Methylmorpholin-3-yl)methanol

Chemical Identifiers
Precise identification is critical for sourcing, regulatory submission, and scientific

communication. The following table summarizes the key identifiers for this compound.
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Identifier Value Source(s)

Molecular Formula C₆H₁₃NO₂ [3]

Molecular Weight 131.17 g/mol [3]

CAS Number (Racemate) 1159598-86-3

CAS Number (R-enantiomer) 1620510-51-1

CAS Number (S-enantiomer) 1620510-50-0

Canonical SMILES CN1CCOCC1CO [3]

Isomeric SMILES (R) CN1CCOC[C@H]1CO [4]

InChI

InChI=1S/C6H13NO2/c1-7-2-

3-9-5-6(7)4-8/h6,8H,2-

5H2,1H3

[3]

InChIKey
WXGKNIRSXCAEEP-

UHFFFAOYSA-N
[3]

Physicochemical Properties
The physicochemical properties of a building block are fundamental to its application,

influencing reaction conditions, purification strategies, and the properties of the final active

pharmaceutical ingredient (API). While extensive experimental data for (4-methylmorpholin-3-
yl)methanol is not publicly available, we can compile predicted values and draw comparisons

with the well-characterized parent compound, 4-methylmorpholine.
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Property Value Notes / Source

XlogP3 (Predicted) -0.7

A negative LogP value

indicates high hydrophilicity, a

desirable trait for improving

aqueous solubility.[3]

Hydrogen Bond Donors 1 (from -OH group)
Capable of donating one

hydrogen bond.

Hydrogen Bond Acceptors 3 (from N, ring O, and -OH O)
Capable of accepting

hydrogen bonds at three sites.

Topological Polar Surface Area

(TPSA)
32.7 Å²

This value is favorable for

blood-brain barrier penetration.

[5]

Boiling Point Data not available

For comparison, the parent 4-

methylmorpholine boils at 115-

116 °C. The hydroxyl group in

the target molecule is

expected to significantly

increase its boiling point due to

hydrogen bonding.[6]

pKa Data not available

For comparison, the pKa of the

conjugate acid of 4-

methylmorpholine is 7.38. The

presence of the nearby

hydroxyl group may slightly

alter the basicity of the

nitrogen atom.[6]

Synthesis and Reactivity
Synthetic Workflow
(4-Methylmorpholin-3-yl)methanol is synthesized via a reductive amination pathway starting

from morpholin-3-ylmethanol. This established method involves the N-methylation of the

secondary amine in the morpholine ring.
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Protocol: Synthesis of (4-methylmorpholin-3-yl)methanol

This protocol is adapted from a documented patent procedure.

Step-by-Step Methodology:

Dissolution: Dissolve morpholin-3-ylmethanol (1.0 eq) in a suitable alcoholic solvent, such as

methanol.

Reagent Addition: To the solution, add an aqueous solution of formaldehyde (CH₂O, ~5.0 eq)

followed by a palladium on carbon catalyst (Pd/C, ~10% w/w).

Hydrogenation: The reaction vessel is purged and placed under a hydrogen (H₂) atmosphere

(typically 1 atm, e.g., using a balloon).

Reaction: The mixture is stirred vigorously at room temperature overnight. The reaction

proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by

the catalytic hydrogenation.

Work-up: Upon completion, the palladium catalyst is removed by filtration through a pad of

diatomaceous earth (e.g., Celite). The filtrate is concentrated under reduced pressure to

remove the solvent.

Purification: The resulting crude residue (typically a yellow oil) is purified by silica gel column

chromatography using a solvent system such as methanol in dichloromethane to afford the

pure product.

Causality Behind Experimental Choices:

Formaldehyde: Serves as the carbon source for the methyl group. It readily reacts with the

secondary amine of the morpholine to form an unstable carbinolamine, which dehydrates to

a transient iminium ion.

Palladium on Carbon (Pd/C) with H₂: This is a classic and highly effective catalytic system for

the reduction of the iminium ion intermediate to the tertiary amine (the N-methyl group). It is

preferred for its high efficiency and clean reaction profile.
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Purification: Column chromatography is necessary to separate the final product from

unreacted starting material, catalyst residues, and any potential side-products.

Synthesis Workflow Diagram:

Starting Materials

Process

Morpholin-3-ylmethanol

Reductive Amination
(in Methanol)

Formaldehyde (CH₂O) H₂ / Pd-C

Filtration
(Remove Catalyst)

Purification
(Column Chromatography)

Final Product:
(4-Methylmorpholin-3-yl)methanol

Synthesis workflow for (4-Methylmorpholin-3-yl)methanol.

Click to download full resolution via product page

A diagram illustrating the synthesis workflow.

Reactivity Profile
The molecule possesses two key functional groups that dictate its reactivity: a primary alcohol

and a tertiary amine.
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Primary Alcohol (-CH₂OH): This group can undergo standard alcohol reactions, including:

Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using various

reagents (e.g., PCC, DMP, TEMPO, or stronger oxidants like KMnO₄).

Esterification: Reacts with carboxylic acids or acyl chlorides to form esters.

Etherification: Can be converted to an ether, for example, through the Williamson ether

synthesis after deprotonation.

Nucleophilic Substitution: Can be converted to a leaving group (e.g., tosylate or mesylate)

to facilitate substitution reactions.

Tertiary Amine (N-CH₃): The nitrogen atom is basic and nucleophilic.

Salt Formation: Reacts with acids to form ammonium salts, which can improve crystallinity

and aqueous solubility.

N-Oxide Formation: Can be oxidized by reagents like m-CPBA or H₂O₂ to form the

corresponding N-oxide, a common strategy in drug metabolism studies and for modulating

polarity.

Predicted Spectroscopic Signatures for Structural
Verification
While experimental spectra for (4-methylmorpholin-3-yl)methanol are not readily available in

public repositories, its structure can be confidently predicted. These predicted signatures are

essential for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton

environment.

-OH (1H): A broad singlet, chemical shift is variable and depends on concentration and

solvent.
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-CH₂-O (Morpholine, 2H): A multiplet, diastereotopic protons adjacent to the chiral center.

-CH(N)- (Morpholine, 1H): A multiplet, adjacent to the chiral center.

-CH₂-N (Morpholine, 2H): A multiplet.

-CH₂OH (2H): A multiplet, appearing as a doublet of doublets due to coupling with the

adjacent chiral proton.

N-CH₃ (3H): A sharp singlet, typically in the 2.2-2.5 ppm range.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display six unique signals corresponding to the six carbon

atoms in the molecule.

N-CH₃: ~45-50 ppm

-CH₂-N (Morpholine): ~55-60 ppm

-CH(N)- (Morpholine, Chiral Center): ~60-65 ppm

-CH₂OH: ~65-70 ppm

-CH₂-O (Morpholine): ~70-75 ppm

Mass Spectrometry
Mass spectrometry would confirm the molecular weight and provide structural information

through fragmentation.

Molecular Ion: The monoisotopic mass is 131.0946 Da.[3] In electrospray ionization (ESI),

the protonated molecule [M+H]⁺ would be observed at m/z ≈ 132.1019.[3]

Key Fragments: Common fragmentation pathways would include the loss of the

hydroxymethyl group ([M-CH₂OH]⁺, m/z ≈ 100), or cleavage of the morpholine ring, leading

to characteristic fragments.
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Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic

of a hydrogen-bonded alcohol.[7][8]

C-H Stretch: Multiple sharp bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H

bonds.[8]

C-O Stretch: Strong absorptions in the fingerprint region, typically between 1050-1150 cm⁻¹,

corresponding to the C-O stretches of the primary alcohol and the morpholine ether.[7]

Role in Drug Discovery and Development
The morpholine moiety is considered a "privileged" structure because its inclusion often

enhances drug-like properties.[1] It is not merely an inert linker but an active contributor to a

molecule's overall profile.

Key Advantages of the Morpholine Scaffold:

Improved Solubility: The polar oxygen and nitrogen atoms improve aqueous solubility, which

is critical for oral bioavailability and formulation.[1]

Metabolic Stability: The saturated heterocyclic ring is generally more resistant to metabolic

degradation compared to more labile structures.

Favorable PK/PD Properties: The weak basicity of the nitrogen (pKa ~7.4 for N-

methylmorpholine) means it can be protonated at physiological pH, influencing interactions

with targets and affecting absorption and distribution.[1][6]

Blood-Brain Barrier (BBB) Permeation: The scaffold's ability to balance lipophilicity and

polarity makes it particularly valuable in the design of CNS-active drugs.[1]

Application as a Chiral Building Block: (4-Methylmorpholin-3-yl)methanol provides a

stereochemically defined scaffold onto which further complexity can be built. This is exemplified

by its use in the synthesis of potent and selective kinase inhibitors, such as those targeting

mTOR (mechanistic target of rapamycin). For instance, a related compound containing two 3-
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methylmorpholine units was developed as a potent, orally available, and specific ATP-

competitive mTOR inhibitor.[1] This demonstrates the strategic value of incorporating such

chiral motifs to achieve high target affinity and selectivity.

Conceptual Workflow in Drug Design:

(S)-(4-Methylmorpholin-3-yl)methanol
(Chiral Scaffold)

Reaction 1
(e.g., Esterification)

Reaction 2
(e.g., Coupling)

Complex API
(High Target Specificity)

Pharmacophore Group

Role of the chiral building block in API synthesis.

Click to download full resolution via product page

Conceptual use of (4-Methylmorpholin-3-yl)methanol in synthesis.

Conclusion
(4-Methylmorpholin-3-yl)methanol is more than a simple chemical intermediate; it is a

sophisticated, stereochemically defined building block that offers significant advantages to the

medicinal chemist. Its molecular structure, characterized by the privileged morpholine scaffold,

a chiral center, and versatile functional groups, makes it an ideal starting point for the synthesis

of complex drug candidates with improved pharmacokinetic profiles. A thorough understanding

of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to

strategically leverage this valuable tool in the quest for novel and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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